N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-[2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a heterocyclic compound featuring a quinoxalin-2-one core linked via an ethyl spacer to a butanamide group substituted with a [1,2,4]triazolo[4,3-a]pyridine moiety. The triazolopyridine group may enhance binding affinity to biological targets due to its planar aromatic structure and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C20H20N6O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C20H20N6O3/c27-18(10-5-9-17-24-23-16-8-3-4-12-26(16)17)21-11-13-25-15-7-2-1-6-14(15)22-19(28)20(25)29/h1-4,6-8,12H,5,9-11,13H2,(H,21,27)(H,22,28) |
InChI Key |
CFKWHQLPCQGFSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CCNC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the introduction of the triazolopyridine ring and the butanamide chain. Key steps include:
Formation of Quinoxaline Derivative: This involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of Triazolopyridine Ring: This step requires the cyclization of appropriate precursors in the presence of a base.
Attachment of Butanamide Chain: The final step involves the coupling of the intermediate with a butanamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is , with a molecular weight of approximately 392.4 g/mol. The compound features a quinoxaline moiety linked to a triazolopyridine structure, which contributes to its unique pharmacological properties.
Antiviral Properties
Research indicates that derivatives of quinoxaline compounds exhibit significant antiviral activities. For instance, studies on related compounds have shown promising results against the hepatitis C virus (HCV). Compounds with similar structural motifs have demonstrated inhibitory effects on non-structural protein 5B (NS5B) polymerase, which is crucial for viral replication .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Initial findings suggest that this compound may inhibit the growth of specific bacterial strains through interactions with enzymes or receptors that modulate biological pathways .
Case Study 1: Antiviral Efficacy
A study focusing on quinoxaline derivatives demonstrated that certain modifications at the N-1 position significantly enhanced anti-HCV activity. Compounds with phenylpropyl and substituted phenethyl groups exhibited EC50 values lower than those of established antiviral agents like ribavirin . This suggests that this compound could be a candidate for further antiviral research.
Case Study 2: Antimicrobial Potential
Another investigation assessed the antimicrobial properties of structurally similar compounds. It was found that certain derivatives showed selective toxicity against pathogenic bacteria while maintaining low cytotoxicity against normal cells . This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) share a benzoxazine core, which is structurally distinct from the quinoxaline moiety in the target compound. Benzoxazines are synthesized via condensation of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles using caesium carbonate in dry DMF, achieving yields of 65–78% . In contrast, the target compound’s synthesis likely involves coupling of a quinoxaline-ethylamine intermediate with a triazolopyridine-substituted butanoyl chloride, though explicit details are unavailable.
2.1.2 Pyrrolidine- and Triazine-Based Analogues
Compounds like {4-[(4-dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-but-2-enoyl)amino]-[1,3,5]triazin-2-yl}-[(4-dimethylamino-phenyl)hydroxymethyl]amide () exhibit a triazine core with pyrrolidine and enoyl substituents. These molecules emphasize hydrogen-bonding and π-π stacking interactions, whereas the target compound’s triazolopyridine and quinoxaline groups may prioritize kinase or receptor binding .
Physicochemical and Pharmacological Properties
*Calculated based on molecular formula.
Biological Activity
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1574411-15-6 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains.
Study Findings
-
Antibacterial Activity : The compound demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria. Specifically, it was effective against:
- Escherichia coli
- Staphylococcus aureus
- Klebsiella pneumoniae
- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial enzyme activity, likely through interaction with specific targets within the bacterial cell. This interaction disrupts essential metabolic processes, leading to bacterial cell death .
Case Studies
Several case studies have explored the biological activities of quinoxaline derivatives and their analogs:
- Case Study 1 : A study published in MDPI evaluated various triazole derivatives for their antimicrobial activities. Among these derivatives, compounds structurally related to this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Case Study 2 : In another study focusing on quinoxaline derivatives' pharmacological profiles, it was found that compounds with similar structural motifs displayed notable anti-inflammatory and antiviral activities. This suggests that this compound may also hold promise in treating viral infections .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
